molecular formula C40H37K3N2O12S4 B12373507 Sulfo-Cy7.5 dimethyl

Sulfo-Cy7.5 dimethyl

Cat. No.: B12373507
M. Wt: 983.3 g/mol
InChI Key: WJGKEWOIVDPUAP-UHFFFAOYSA-K
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Description

Sulfo-Cy7.5 dimethyl is a derivative of Cyanine 7.5 (Cy7.5) with a dimethyl group. It is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The sulfonate ion in its structure increases its water solubility, making it suitable for use in aqueous solutions .

Preparation Methods

Sulfo-Cy7.5 dimethyl is synthesized by introducing a dimethyl group to Cyanine 7.5. The sulfonate ion is added to enhance water solubility. The synthetic route typically involves dissolving Cyanine 7.5 in an organic solvent and then adding the dimethyl group under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Sulfo-Cy7.5 dimethyl primarily undergoes reactions typical of cyanine dyes. These include:

Scientific Research Applications

Sulfo-Cy7.5 dimethyl has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in various chemical assays.

    Biology: Commonly used for cell imaging and tracking the location and dynamics of biomolecules in biological samples.

    Medicine: Employed in biomedical imaging, including tumor imaging and tracking drug delivery.

    Industry: Used in the development of diagnostic tools and imaging technologies .

Mechanism of Action

The mechanism of action of Sulfo-Cy7.5 dimethyl involves its ability to bind to biomolecules and emit near-infrared fluorescence. The sulfonate ion increases its water solubility, allowing it to function effectively in aqueous environments. The dimethyl group enhances its binding affinity to proteins and antibodies, making it a valuable tool for tracking and imaging in biological research .

Comparison with Similar Compounds

Sulfo-Cy7.5 dimethyl is unique due to its high water solubility and strong near-infrared fluorescence. Similar compounds include:

This compound stands out due to its enhanced water solubility and binding affinity, making it particularly useful for biological and medical applications.

Properties

Molecular Formula

C40H37K3N2O12S4

Molecular Weight

983.3 g/mol

IUPAC Name

tripotassium;(2E)-1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3

InChI Key

WJGKEWOIVDPUAP-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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